

(S)-1-Cyclopropylethanamine hydrochloride melting point and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-Cyclopropylethanamine hydrochloride

Cat. No.: B1532632

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **(S)-1-Cyclopropylethanamine Hydrochloride**: Melting Point and Stability

Introduction

(S)-1-Cyclopropylethanamine hydrochloride, a chiral amine salt, is a crucial building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique cyclopropyl motif and stereocenter make it a valuable component in the synthesis of complex molecular architectures for drug discovery and development. Understanding the fundamental physicochemical properties of this compound, such as its melting point and chemical stability, is paramount for researchers and drug development professionals. This guide provides a comprehensive analysis of these core attributes, offering field-proven insights and methodologies to ensure its proper handling, storage, and application.

Part 1: Physicochemical Characteristics and Melting Point Analysis

The identity and purity of a crystalline solid are often initially assessed by its melting point. For **(S)-1-Cyclopropylethanamine hydrochloride**, this thermal transition is a key specification.

Summary of Physicochemical Data

A compilation of essential identifiers and properties for **(S)-1-Cyclopropylethanamine hydrochloride** is presented below.

Property	Value	Source(s)
Chemical Name	(S)-1-Cyclopropylethan-1-amine hydrochloride	[1] [2]
CAS Number	178033-78-8	[1] [2] [3]
Molecular Formula	C ₅ H ₁₂ ClN	[1] [4]
Molecular Weight	121.61 g/mol	[1] [4]
Appearance	White to Off-White Solid	[5]
Melting Point	178-180°C (for the racemic mixture)	[5]

Note: The cited melting point is for the racemic 1-cyclopropylethylamine hydrochloride. The melting point of a single enantiomer, such as the (S) form, is expected to be identical to that of the pure (R) enantiomer and may be similar to or higher than that of the racemic mixture.

Expert Analysis: The Significance of Melting Point

The melting point range of 178-180°C provides a narrow window, suggesting a relatively high degree of purity for the crystalline solid[\[5\]](#). A broad melting range would typically indicate the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range. In the context of drug development, a sharp, well-defined melting point is a critical quality attribute (CQA) that must be consistently met to ensure batch-to-batch uniformity.

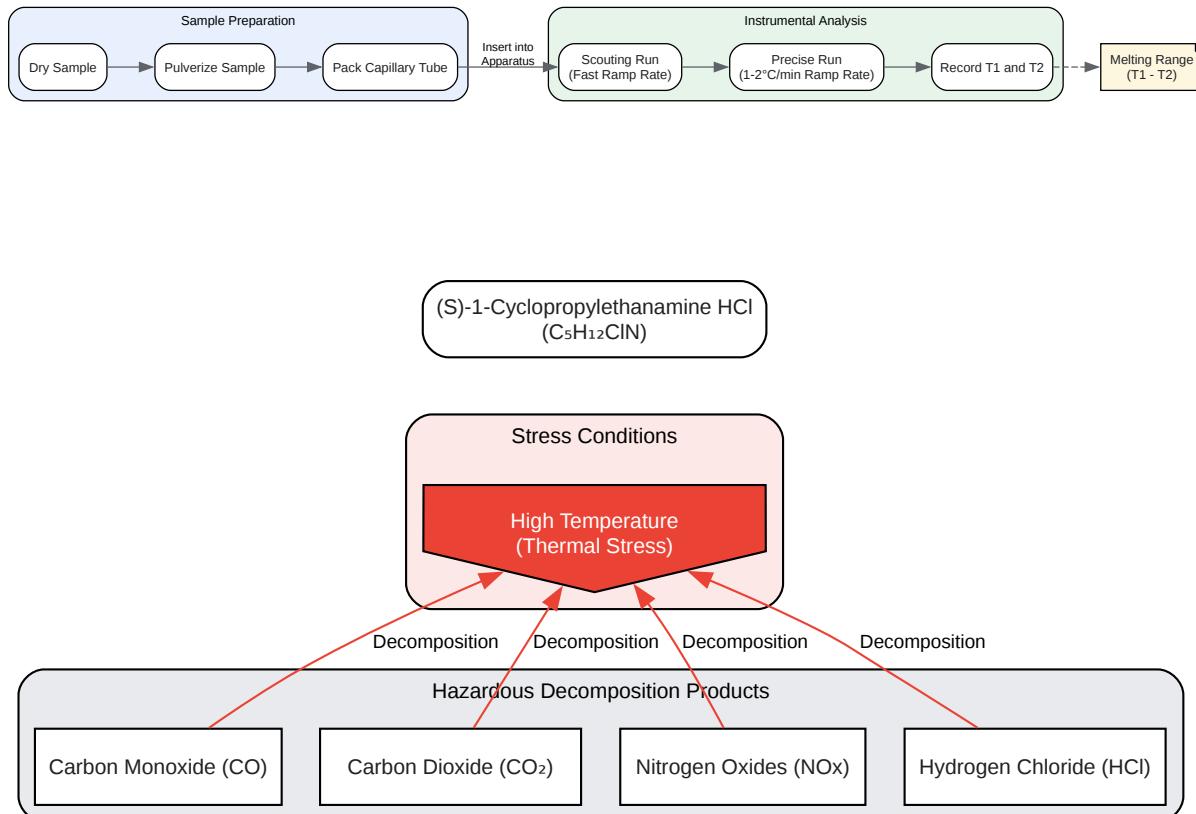
Protocol for Melting Point Determination (Capillary Method)

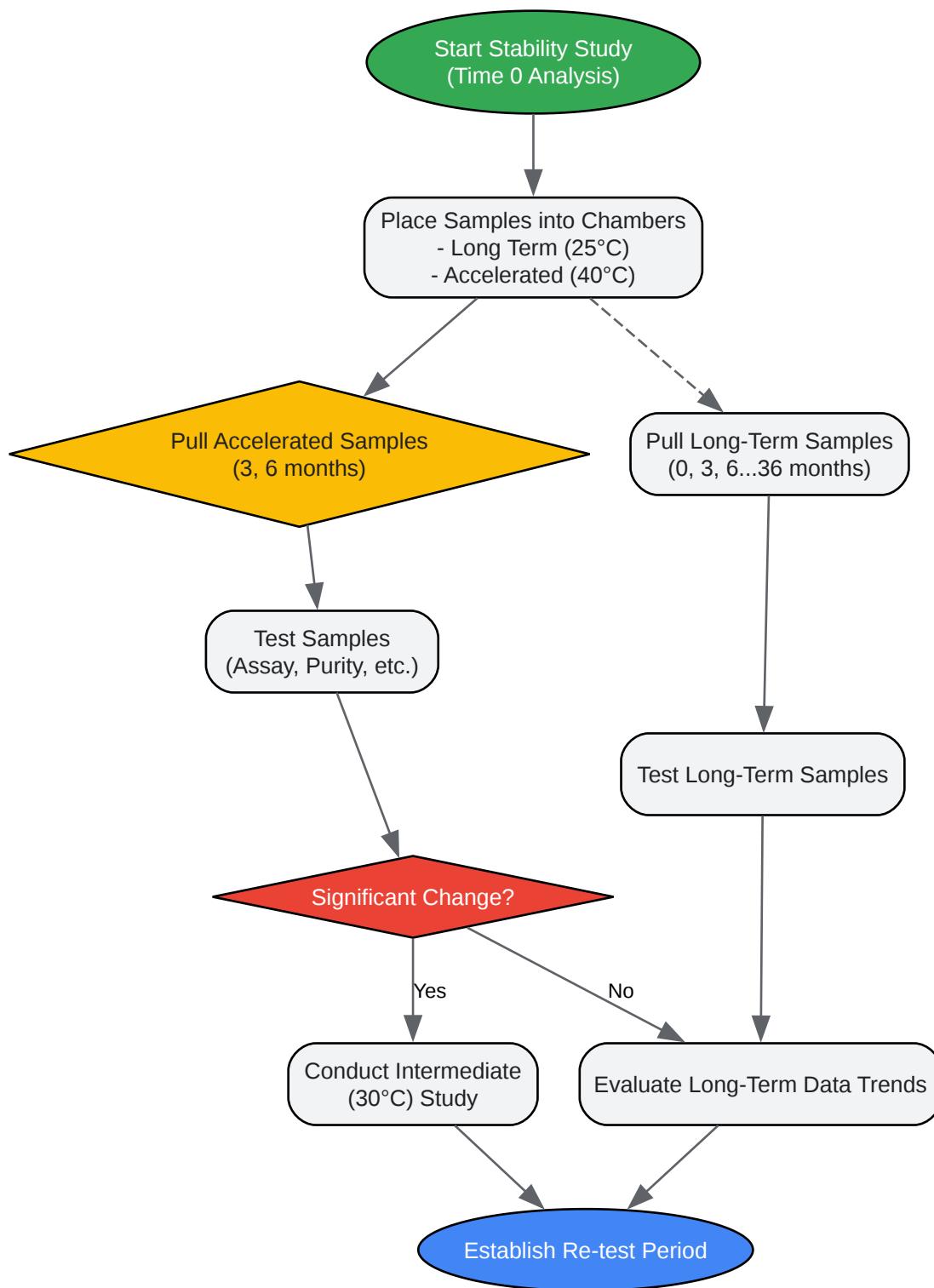
This protocol describes a standard, self-validating method for determining the melting point of a crystalline solid like **(S)-1-Cyclopropylethanamine hydrochloride**.

Objective: To accurately determine the melting range of the compound.

Materials:

- **(S)-1-Cyclopropylethanamine hydrochloride sample**
- Capillary tubes (closed at one end)
- Melting point apparatus (e.g., Mettler Toledo MP70 or similar)
- Mortar and pestle


Procedure:


- **Sample Preparation:** Ensure the sample is completely dry. If necessary, dry under vacuum. Gently pulverize a small amount of the crystalline sample into a fine powder using a mortar and pestle.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface. Ensure the packing is firm and uniform.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Heating (Scouting):** Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting temperature.
- **Accurate Determination:** Prepare a new capillary tube. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step. Place the new tube in the apparatus and begin heating at a slow, controlled rate (1-2°C/min).
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Causality Behind Choices:

- **Pulverization:** Ensures efficient and uniform heat transfer throughout the sample.

- Slow Heating Rate: A rate of 1-2°C/min is critical for allowing the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature. A faster rate can lead to an artificially elevated and broad melting range.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aablocks.com [aablocks.com]
- 2. angenechemical.com [angenechemical.com]
- 3. (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE | 178033-78-8 [chemicalbook.com]
- 4. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [(S)-1-Cyclopropylethanamine hydrochloride melting point and stability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532632#s-1-cyclopropylethanamine-hydrochloride-melting-point-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com